molecular formula C18H17ClN4O B11287191 N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11287191
M. Wt: 340.8 g/mol
InChI Key: NHMALMCZTIQQTP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 2-ethylphenyl groups can be achieved through substitution reactions. These reactions may involve the use of appropriate halides and nucleophiles under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halides and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different substituents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Disruption of Cellular Processes: The compound can disrupt essential cellular processes, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(2-ethylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-3-13-7-4-5-10-16(13)23-12(2)17(21-22-23)18(24)20-15-9-6-8-14(19)11-15/h4-11H,3H2,1-2H3,(H,20,24)

InChI Key

NHMALMCZTIQQTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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